4-(4-Acetylphenyl)-1-piperazinepropanoic acid
Description
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound features a piperazine ring substituted with an acetylphenyl group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
435270-84-1 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)13-2-4-14(5-3-13)17-10-8-16(9-11-17)7-6-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
InChI Key |
JHOUSXWICJCPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-acetylphenylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: A related compound with a similar piperazine ring structure but lacking the acetylphenyl group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another similar compound with a methyl group instead of the acetylphenyl group.
Uniqueness
3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid is unique due to the presence of the acetylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets and increase its potential for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
